molecular formula C13H21NO B3006762 N-(3-Cyclohexylcyclobutyl)prop-2-enamide CAS No. 2305569-35-9

N-(3-Cyclohexylcyclobutyl)prop-2-enamide

Cat. No.: B3006762
CAS No.: 2305569-35-9
M. Wt: 207.317
InChI Key: YXKFVDFAWKVIHP-UHFFFAOYSA-N
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Description

N-(3-Cyclohexylcyclobutyl)prop-2-enamide is a synthetic amide derivative characterized by a cyclobutane ring substituted with a cyclohexyl group at the 3-position and a prop-2-enamide (acrylamide) moiety. The cyclobutane ring introduces significant ring strain, which may influence conformational stability and reactivity. This compound’s structural features position it as a candidate for pharmacological studies, particularly in contexts requiring balanced lipophilicity and metabolic stability.

Properties

IUPAC Name

N-(3-cyclohexylcyclobutyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-2-13(15)14-12-8-11(9-12)10-6-4-3-5-7-10/h2,10-12H,1,3-9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKFVDFAWKVIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CC(C1)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyclohexylcyclobutyl)prop-2-enamide typically involves the reaction of cyclohexylcyclobutylamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyclohexylcyclobutyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-Cyclohexylcyclobutyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Cyclohexylcyclobutyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties/Activities References
N-(3-Cyclohexylcyclobutyl)prop-2-enamide 3-Cyclohexylcyclobutyl, acrylamide ~265.4 (estimated) High lipophilicity, potential CNS activity (inferred)
3-Cyclohexyl-N-[4-(2-pyrimidinylsulfamoyl)phenyl]propanamide Phenyl sulfamoyl-pyrimidine, cyclohexylpropanamide ~432.5 Enhanced polarity; potential kinase inhibition
N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide Octyloxy phenyl, cyclohexylaminoethyl ~457.6 Surfactant-like properties; polymer/composite applications
N-(3-Acetylphenyl)prop-2-enamide 3-Acetylphenyl, acrylamide 189.2 Electrophilic acrylamide; hydrogen-bonding capacity
Compound 2 (from Lycium barbarum) 4-Hydroxy-3-methoxy phenyl, methoxyethyl ~385.4 Anti-inflammatory (IC₅₀ = 17.00 µM)
(S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide Cycloheptylpropyl, indole, butylamino ~455.6 GPCR-targeted activity (e.g., serotonin receptors)
Key Observations:
  • Cyclohexyl vs. Cycloheptyl/Cyclooctyl Groups : Cycloheptyl and cyclooctyl substituents (e.g., in ) increase lipophilicity but may reduce metabolic stability due to larger ring sizes. The target compound’s cyclohexyl group balances lipophilicity with manageable metabolic degradation.
  • Anti-Inflammatory Potential: Compound 2 from Lycium barbarum demonstrates that methoxy and hydroxy phenyl substituents enhance anti-inflammatory activity. The target compound lacks these groups, suggesting divergent biological effects.

Physicochemical and Pharmacokinetic Properties

Property This compound 3-Cyclohexyl-N-[4-(2-pyrimidinylsulfamoyl)phenyl]propanamide N-(3-Acetylphenyl)prop-2-enamide
LogP (estimated) ~3.5 ~2.8 (due to polar sulfamoyl) ~1.9 (acetylphenyl polarity)
Water Solubility Low Moderate Moderate-High
Metabolic Stability Moderate (cyclohexyl resists oxidation) Low (heterocyclic metabolism) High (stable acetyl group)
  • The target compound’s low solubility may limit bioavailability, necessitating formulation strategies.

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